molecular formula C16H14N2O3S B6354707 3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one CAS No. 1023537-32-7

3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one

Cat. No. B6354707
M. Wt: 314.4 g/mol
InChI Key: VEXJLOAZGSDDCZ-UHFFFAOYSA-N
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Description

3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one, commonly known as MPP, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, with uses ranging from drug synthesis to medicinal and biological research. MPP has been extensively studied in recent years, and its properties have been found to be advantageous for a variety of laboratory experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one involves the reaction of 4-methylbenzenesulfonylhydrazide with ethyl acetoacetate followed by cyclization with phenylhydrazine and subsequent oxidation.

Starting Materials
4-methylbenzenesulfonylhydrazide, ethyl acetoacetate, phenylhydrazine, sodium acetate, acetic acid, hydrogen peroxide

Reaction
Step 1: 4-methylbenzenesulfonylhydrazide is reacted with ethyl acetoacetate in the presence of sodium acetate and acetic acid to form 3-(4-methylphenylsulfonyl)-1-ethoxycarbonyl-2-pyrazolin-5-one., Step 2: The product from step 1 is then cyclized with phenylhydrazine in ethanol to form 3-(4-methylphenylsulfonyl)-1-phenyl-2-pyrazolin-4-one., Step 3: The final step involves the oxidation of the product from step 2 with hydrogen peroxide in acetic acid to form 3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one.

Scientific Research Applications

MPP has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used in medicinal and biological research, such as the study of enzyme inhibitors and the study of the biological effects of drugs. MPP has also been used in the synthesis of organic compounds, such as polymers and dyes. Additionally, it has been used in the synthesis of materials for use in electronics, such as semiconductors and photovoltaic cells.

Mechanism Of Action

The mechanism of action of MPP is not fully understood. It is believed that MPP inhibits the activity of enzymes, such as proteases, phosphatases, and kinases, by forming covalent bonds with the active sites of the enzymes. This inhibits the enzymes from carrying out their normal functions, resulting in a decrease in the activity of the enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of MPP are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. This inhibition of enzyme activity can result in a decrease in the activity of other proteins and enzymes, which can lead to a variety of physiological effects. Additionally, MPP has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of using MPP in laboratory experiments is its versatility. It can be used in a variety of laboratory experiments, from drug synthesis to medicinal and biological research. Additionally, MPP is relatively inexpensive and easy to obtain. However, there are some limitations to using MPP in laboratory experiments. For example, it is a relatively unstable compound, and can be easily degraded by light and heat. Additionally, it is a relatively toxic compound, and should be handled with care.

Future Directions

There are a number of potential future directions for MPP research. One potential direction is the development of new synthetic methods for the production of MPP. Additionally, further research into the biochemical and physiological effects of MPP could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of MPP could lead to the development of new enzyme inhibitors. Finally, further research into the use of MPP in organic synthesis could lead to the development of new materials for use in electronics.

properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(20,21)16-15(19)11-18(17-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJLOAZGSDDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one

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